molecular formula C22H27N5O2 B2545989 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea CAS No. 2034487-64-2

1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea

Numéro de catalogue: B2545989
Numéro CAS: 2034487-64-2
Poids moléculaire: 393.491
Clé InChI: GUFBCXAPTPFGQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Product Overview 1-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound with the CAS Number 2034487-64-2 and a molecular formula of C 22 H 27 N 5 O 2 . This urea derivative features a complex structure integrating a 3,5-dimethyl-1-(pyridin-2-yl)pyrazole moiety connected via an ethyl linker to a urea functional group, which is further substituted with a 4-methoxyphenethyl chain . This molecular architecture is characteristic of compounds designed for investigation in medicinal chemistry and drug discovery. Research Applications and Value While the specific biological profile of this compound is under investigation, its core structure provides significant research value. The molecule contains a urea functional group, which is a privileged scaffold in medicinal chemistry known for its ability to form key hydrogen bonds with biological targets . Furthermore, the presence of the pyrazole and pyridine heterocycles is frequently found in compounds with potent pharmacological activities. For instance, structurally related pyrazole-containing molecules have been extensively explored as potent inhibitors for various therapeutic targets, such as cyclin-dependent kinase 2 (CDK2) for cancer treatment and c-Met inhibitors in oncology . Another research area where such complex ureas are valuable is in the development of bitter taste inhibitors for various compositions . Researchers can utilize this compound as a key intermediate or a reference standard in the design and synthesis of novel small molecules targeting enzymes and receptors. Supplier Information This product is offered with high-quality standards for the research community. It is available in various quantities to suit different experimental needs . As with all specialized research chemicals, handling should be performed by qualified professionals in a controlled laboratory setting. Attention : This product is developed and provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Propriétés

IUPAC Name

1-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-16-20(17(2)27(26-16)21-6-4-5-13-23-21)12-15-25-22(28)24-14-11-18-7-9-19(29-3)10-8-18/h4-10,13H,11-12,14-15H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFBCXAPTPFGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure

The compound can be structurally represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes.

Key Mechanisms:

  • Histone Demethylase Inhibition: The compound has been identified as a potential inhibitor of JmjC histone demethylases, which play a crucial role in the regulation of gene expression and are implicated in cancer progression .
  • Antitumor Activity: Research indicates that derivatives of this compound exhibit significant antitumor properties by inducing apoptosis in cancer cells through the modulation of histone methylation .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 1-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(4-methoxyphenethyl)urea and its derivatives:

Activity IC50 (μM) Target Reference
KDM4A Inhibition0.200Histone Demethylase
KDM5B Inhibition0.012Histone Demethylase
Antitumor Activity3.73 - 40.32Various Cancer Cell Lines
Cytotoxicity on HEK-293 Cells>100Human Embryonic Kidney Cells

Case Studies

  • Antitumor Efficacy:
    A study evaluated the efficacy of the compound against several cancer cell lines, demonstrating that it significantly reduced cell viability at micromolar concentrations. The mechanism was linked to the inhibition of histone demethylases, leading to altered gene expression profiles conducive to apoptosis.
  • Selectivity and Toxicity:
    In vitro studies assessed the selectivity of the compound for cancer cells versus normal cells (e.g., HEK-293). The results showed low cytotoxicity towards normal cells while maintaining potent activity against cancer cells, suggesting a favorable therapeutic index.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound shares a urea backbone with several analogs reported in the literature. Key differences lie in substituent groups, which influence molecular weight, solubility, and biological activity.

Table 1: Structural and Physical Comparison of Urea Derivatives
Compound Name (Reference) Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Pyrazole-linked urea Pyridin-2-yl, 4-methoxyphenethyl Not reported Not reported
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Pyrazole-linked urea Ethyl, phenyl 274.3 142–144
1-(3-(Benzyloxy)pyridin-2-yl)-3-(2-(piperazin-1-yl)ethyl)urea Pyridine-linked urea Benzyloxy, piperazinyl-ethyl Not reported Not reported

Key Observations :

  • The pyridin-2-yl group in the target compound may enhance π-π stacking interactions compared to phenyl or benzyloxy substituents in analogs .

Key Observations :

  • The target compound’s pyrazole core may confer greater metabolic stability compared to simpler ethyl urea derivatives .
  • The 4-methoxyphenethyl group could enhance blood-brain barrier penetration relative to benzyloxy-substituted analogs, making it a candidate for neurodegenerative disease research .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazole-pyridine core in this compound?

The pyrazole-pyridine moiety can be synthesized via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, refluxing 3,5-diaryl-4,5-dihydro-1H-pyrazole precursors with appropriate electrophiles in ethanol (or DMF/EtOH mixtures) yields pyrazole derivatives . To introduce the pyridin-2-yl group, Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution may be employed, using palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., degassed DMF/H₂O) .

Q. How can the urea linker be efficiently incorporated into the molecule?

The urea bridge is typically formed via reaction of an isocyanate intermediate with a primary or secondary amine. For instance, treating a pyrazole-ethylamine derivative with 4-methoxyphenethyl isocyanate in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar) at 0–25°C yields the target urea. Catalysts like DMAP or HATU can accelerate the reaction .

Q. What analytical techniques are critical for structural validation?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement to confirm stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : Key signals include the urea NH protons (δ 8.5–9.5 ppm, broad singlets) and pyridin-2-yl aromatic protons (δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How can purity and stability be assessed during synthesis?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to monitor impurities. Aim for >95% purity .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen (heating rate: 10°C/min) to identify decomposition thresholds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s bioactivity?

  • Substituent variation : Synthesize analogs with modified pyrazole (e.g., 3,5-difluoro instead of dimethyl) or phenethyl (e.g., 4-cyano instead of 4-methoxy) groups. Compare IC₅₀ values in enzyme inhibition assays .
  • Computational docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases), guided by crystallographic data from SHELX-refined structures .

Q. What experimental design principles apply to optimizing reaction yields?

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, catalyst loading, solvent ratio). For example, a 2³ factorial design can identify interactions between reflux time, solvent polarity, and catalyst type .
  • Flow chemistry : Continuous-flow reactors may enhance reproducibility for steps like diazomethane generation or urea coupling, reducing side-product formation .

Q. How can conflicting NMR or crystallography data be resolved?

  • Dynamic NMR : For ambiguous proton signals (e.g., rotamers of the urea group), conduct variable-temperature NMR (e.g., 25–80°C) to observe coalescence .
  • Twinned data refinement : If crystallography reveals twinning (common in flexible molecules), use SHELXL’s TWIN/BASF commands to refine against high-resolution data .

Q. What strategies improve metabolic stability in preclinical studies?

  • Isotope labeling : Incorporate deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., acetates) on the urea NH to enhance oral bioavailability, as seen in Pfizer’s aqueous formulations .

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